2H-benzimidazole

Descripción general

Descripción

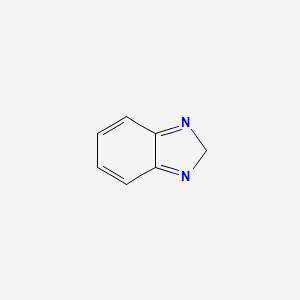

2H-Benzimidazole, also known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is a white solid that appears in the form of tabular crystals and is known for its stability and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2H-Benzimidazole can be synthesized through several methods, the most common being the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds as follows:

C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH

When aldehydes are used instead of formic acid, 2-substituted derivatives of benzimidazole are obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling, where aromatic 1,2-phenylenediamines react with various aldehydes under oxidative conditions. This method is efficient and yields high purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2H-Benzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzimidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

Oxidation: Benzimidazole N-oxides.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

2H-Benzimidazole and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

Biology: Serve as probes in biochemical assays and as inhibitors in enzymatic reactions.

Medicine: Many benzimidazole derivatives are used as pharmaceutical agents, including antifungal, antiviral, and anticancer drugs.

Industry: Employed in the production of dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of 2H-benzimidazole varies depending on its application:

Anticancer Activity: It exerts its effects through DNA alkylation, DNA binding, and inhibition of tubulin polymerization. These actions disrupt cell division and induce apoptosis in cancer cells.

Antimicrobial Activity: It inhibits the synthesis of essential biomolecules in microorganisms, leading to their death.

Enzyme Inhibition: It acts as an inhibitor of various enzymes by binding to their active sites and blocking substrate access.

Comparación Con Compuestos Similares

Imidazole: Similar structure but lacks the fused benzene ring.

Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles, which have additional functional groups attached to the core structure.

Uniqueness: 2H-Benzimidazole is unique due to its fused ring structure, which imparts stability and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications .

Actividad Biológica

2H-benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound and its derivatives.

Overview of this compound

This compound serves as a core structure for numerous bioactive compounds. Its unique molecular framework allows for various substitutions that enhance its pharmacological efficacy. The compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds derived from 2-methyl benzimidazole showed moderate to good activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, outperforming standard antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 2-Methyl Benzimidazole | S. aureus | Moderate |

| 2-Methyl Benzimidazole | E. coli | Good |

| Coumarin-Benzimidazole Hybrid | Various Bacteria | Broad-spectrum |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, benzimidazole-4,7-diones were evaluated for their cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. These compounds exhibited significant cytotoxicity through apoptosis induction and DNA damage in hypoxic conditions typical of tumor microenvironments .

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole-4,7-dione | A549 | 6.26 ± 0.33 | Apoptosis via caspase activation |

| Benzimidazole-4,7-dione | WM115 | Not specified | DNA damage |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly influenced by their structural modifications. For instance, the introduction of functional groups such as nitro or halogen atoms can significantly enhance their binding affinity to biological targets and improve their pharmacokinetic profiles .

Key SAR Insights:

- Nitro Substituents: Often increase antibacterial potency.

- Halogenation: Can enhance anticancer activity by improving lipophilicity.

- Hydroxamic Acid Derivatives: Show promise in inhibiting myeloperoxidase (MPO), a key enzyme involved in inflammatory processes .

Case Studies

-

Benzimidazole Derivatives as Antitumor Agents

A study evaluated several newly synthesized benzimidazoles for their antitumor activity across different cell lines. The results indicated that compounds with specific substitutions exhibited higher activity in two-dimensional assays compared to three-dimensional formats, suggesting a need for further development in drug formulation strategies . -

Hypoxia-Selective Agents

Research into benzimidazole-4,7-diones revealed their potential as hypoxia-selective agents for cancer therapy. The compounds were shown to selectively induce apoptosis in tumor cells under low oxygen conditions, highlighting their therapeutic potential in targeting solid tumors .

Propiedades

IUPAC Name |

2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVLMCSXDIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429529 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-94-6 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.